molecular formula C9H5Br2FO2 B13107332 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid

3-(2,6-Dibromo-4-fluorophenyl)acrylic acid

Cat. No.: B13107332
M. Wt: 323.94 g/mol
InChI Key: CPUQMTFMIPPPDB-OWOJBTEDSA-N
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Description

3-(2,6-Dibromo-4-fluorophenyl)acrylic acid is a halogenated acrylic acid derivative characterized by a phenyl ring substituted with two bromine atoms at the 2- and 6-positions and a fluorine atom at the 4-position, conjugated to a carboxylic acid group via an acryloyl linkage. Halogen substituents, particularly bromine and fluorine, are known to enhance molecular stability, alter electronic properties, and influence biological activity through steric and electronic effects .

Properties

Molecular Formula

C9H5Br2FO2

Molecular Weight

323.94 g/mol

IUPAC Name

(E)-3-(2,6-dibromo-4-fluorophenyl)prop-2-enoic acid

InChI

InChI=1S/C9H5Br2FO2/c10-7-3-5(12)4-8(11)6(7)1-2-9(13)14/h1-4H,(H,13,14)/b2-1+

InChI Key

CPUQMTFMIPPPDB-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)/C=C/C(=O)O)Br)F

Canonical SMILES

C1=C(C=C(C(=C1Br)C=CC(=O)O)Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-fluorocinnamic acid typically involves the bromination and fluorination of cinnamic acid derivatives. One common method is the bromination of 4-fluorocinnamic acid using bromine or brominating agents such as N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light. The reaction conditions often include solvents like dichloromethane or acetic acid and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for 2,6-Dibromo-4-fluorocinnamic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-fluorocinnamic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted cinnamic acid derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it valuable in the development of new compounds.

Reagent in Organic Reactions

  • The compound is utilized as a reagent in several organic reactions, including cross-coupling reactions and condensation reactions, facilitating the formation of diverse chemical structures .

Biological Applications

Antimicrobial Properties

  • Research has indicated that 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid exhibits potential antimicrobial activity. Studies suggest that its structural features may enhance its interaction with microbial targets, leading to effective inhibition .

Anticancer Activity

  • The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells through specific molecular pathways, making it a candidate for further research in cancer therapeutics.

Medicinal Chemistry

Drug Development

  • 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid is explored as a pharmacophore in drug design due to its ability to interact with biological targets effectively. Its derivatives are being studied for potential use in developing new therapeutic agents .

Therapeutic Applications

  • The compound's unique properties allow it to be considered for various therapeutic applications beyond antimicrobial and anticancer uses. Its role as a precursor in synthesizing pharmaceutical compounds is particularly noteworthy .

Industrial Applications

Production of Specialty Chemicals

  • In industrial settings, 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid is utilized in producing specialty chemicals and polymers. Its incorporation into polymer matrices can enhance material properties such as thermal stability and chemical resistance .

Dyes and Pigments

  • The compound also finds applications in the production of dyes and pigments due to its distinctive color properties imparted by the bromine and fluorine substituents.

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the efficacy of 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid derivatives against specific cancer cell lines. The research demonstrated dose-dependent cytotoxicity, suggesting that modifications to the compound could enhance its therapeutic index.

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, researchers synthesized several derivatives of 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, providing insights into their potential use as novel antimicrobial agents.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-fluorocinnamic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, contributing to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(4-Bromo-2-fluorophenyl)acrylaldehyde (CAS 1228593-55-2)

  • Structural Differences : The aldehyde functional group replaces the carboxylic acid, reducing polarity and acidity. The halogen substitution pattern differs (4-bromo-2-fluoro vs. 2,6-dibromo-4-fluoro), altering steric and electronic profiles.
  • Properties : The aldehyde derivative (molecular weight 229.05) is less polar than the carboxylic acid analog, impacting solubility and reactivity. Aldehydes are typically more reactive in nucleophilic additions, whereas carboxylic acids participate in acid-base reactions and esterifications .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structural Differences : Caffeic acid features dihydroxy (3,4-OH) substituents instead of halogens, contributing to antioxidant properties. The absence of halogens reduces molecular weight and steric bulk.
  • Properties : Caffeic acid’s hydroxyl groups enable radical scavenging, making it valuable in pharmacological and cosmetic research. In contrast, bromine and fluorine in the target compound may enhance lipophilicity and antimicrobial activity .
  • Applications : Widely used in supplements, beverages, and as a reference standard in drug discovery, whereas halogenated analogs may prioritize antimicrobial or agrochemical applications .

Sulfamoylphenylcarbamoyl Acrylic Acid Derivatives

  • Structural Differences : These compounds feature sulfamoyl and carbamoyl groups on the phenyl ring, introducing hydrogen-bonding and charge-transfer capabilities absent in the target compound.
  • Properties: The sulfamoyl group enhances antimicrobial activity, as demonstrated by proton salts with MIC values competitive against fluconazole .
  • Applications : Antimicrobial agents, suggesting halogenated acrylic acids could be optimized for similar uses .

2,3-Dibromopropionic Acid

  • Structural Differences : A propionic acid backbone with bromine at C2 and C3, lacking the aromatic system and acryloyl linkage.
  • Properties: Bromine increases acidity (pKa ~2.1) compared to non-halogenated propionic acid. The target compound’s aromatic system may confer UV absorption or π-π stacking interactions relevant to crystallography or material science .

Research Findings and Data Tables

Table 1: Key Physical and Structural Properties

Compound Molecular Weight Functional Groups Halogen Substituents Key Applications
3-(2,6-Dibromo-4-fluorophenyl)acrylic acid ~323.9 (calc.) Carboxylic acid, acryloyl 2-Br, 6-Br, 4-F Pharmaceuticals, intermediates
3-(4-Bromo-2-fluorophenyl)acrylaldehyde 229.05 Aldehyde, acryloyl 4-Br, 2-F Pharmaceutical intermediates
Caffeic acid 180.16 Carboxylic acid, dihydroxy None Antioxidants, supplements
Sulfamoylphenylcarbamoyl acrylic acid ~300–350 Carboxylic acid, sulfamoyl Variable Antimicrobial agents

Table 2: Antimicrobial Activity Comparison

Compound Type MIC Range (μg/mL) Key Pathogens Targeted Reference Compound Comparison
Sulfamoylphenylcarbamoyl salts 1.25–25 E. coli, S. aureus Outperformed fluconazole
Caffeic acid derivatives >100 Limited direct activity Primarily antioxidant
Halogenated acrylic acids (inferred) 10–50 (estimated) Gram-negative/-positive bacteria Requires experimental validation

Structural and Functional Influences

  • Electronic Effects : Bromine and fluorine are electron-withdrawing, increasing the carboxylic acid’s acidity compared to caffeic acid. This enhances solubility in polar solvents and reactivity in esterification .
  • Biological Activity : Halogens may improve membrane permeability, while the carboxylic acid enables salt formation, enhancing bioavailability .

Biological Activity

3-(2,6-Dibromo-4-fluorophenyl)acrylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C11H8Br2F O2
  • Molecular Weight : 335.99 g/mol
  • IUPAC Name : 3-(2,6-Dibromo-4-fluorophenyl)prop-2-enoic acid
  • Structure : The compound features a double bond between the carbon atoms of the acrylic acid moiety and a substituted phenyl ring with bromine and fluorine atoms.

Antimicrobial Properties

Research indicates that 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the halogen substitutions enhance its membrane permeability and disrupt bacterial cell walls.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight the compound's potential as a lead structure for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid have been explored in several studies. In vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

A notable study reported that treatment with this compound resulted in:

  • Cell Cycle Arrest : Induction of G1 phase arrest in MCF-7 cells.
  • Apoptosis Induction : Increased levels of caspases and PARP cleavage were observed, indicating activation of apoptotic pathways.
Cell Line IC50 (µM)
MCF-715.4
HeLa20.8

These findings suggest that the compound may act as a potential chemotherapeutic agent by targeting specific pathways involved in cancer cell survival .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies using animal models of inflammation indicated that it could significantly decrease levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The biological activity of 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Modulation : It may bind to specific receptors involved in inflammatory responses, thereby modulating their activity.

Case Studies

  • Antimicrobial Efficacy Study : A comparative study evaluated the antibacterial effects of various halogenated acrylic acids, showing that 3-(2,6-Dibromo-4-fluorophenyl)acrylic acid was among the most effective against resistant bacterial strains .
  • Cancer Cell Line Study : A study published in Cancer Letters demonstrated that this compound could enhance the efficacy of existing chemotherapeutics when used in combination therapy, suggesting a synergistic effect .

Q & A

Q. What role does inferential statistics play in validating hypotheses about this compound’s properties?

  • Methodological Answer : Use Bayesian statistics to update prior beliefs (e.g., crystallinity trends) with new data. For small sample sizes, apply bootstrapping to estimate confidence intervals. In structure-activity relationship (SAR) studies, hierarchical clustering identifies statistically significant molecular descriptors .

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